molecular formula C11H14N2O2S B14902503 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol

2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol

Cat. No.: B14902503
M. Wt: 238.31 g/mol
InChI Key: DGLFIWXNXDRBGP-UHFFFAOYSA-N
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Description

2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol typically involves the reaction of 2-aminobenzothiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol
  • 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-amine
  • 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-thiol

Uniqueness

This compound is unique due to its specific ethoxyethanol moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and enhances its solubility and stability compared to other similar compounds .

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

2-[2-(1,3-benzothiazol-2-ylamino)ethoxy]ethanol

InChI

InChI=1S/C11H14N2O2S/c14-6-8-15-7-5-12-11-13-9-3-1-2-4-10(9)16-11/h1-4,14H,5-8H2,(H,12,13)

InChI Key

DGLFIWXNXDRBGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCOCCO

Origin of Product

United States

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